molecular formula C28H46O3 B15175249 [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate

[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate

Cat. No.: B15175249
M. Wt: 430.7 g/mol
InChI Key: VOINOCPIGNMBCG-LDFJDSBISA-N
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Description

[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate is a complex organic compound characterized by its multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate typically involves the coupling of two tetradecadienoic acid derivatives. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate esterification. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.

    Reduction: Reduction of the double bonds can yield saturated derivatives.

    Substitution: The ester functional group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Epoxides: and from oxidation.

    Saturated esters: from reduction.

    Amides: or from substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate can be used as a building block for more complex molecules. Its multiple double bonds make it a versatile intermediate for various synthetic pathways.

Biology and Medicine

Industry

In materials science, this compound could be explored for the development of polymers with unique mechanical and chemical properties due to its conjugated system.

Mechanism of Action

The mechanism by which [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate exerts its effects would depend on its specific application. In chemical reactions, the conjugated double bonds can participate in various addition and substitution reactions, influencing the reactivity and stability of the compound. In potential biological systems, the compound could interact with cellular membranes or proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Tetradecadienoic acid: A precursor in the synthesis of the compound.

    Conjugated dienes: Compounds with similar double bond arrangements.

Properties

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate

InChI

InChI=1S/C28H46O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,10,12,15,17-18,20H,3-4,6,8-9,11,13-14,16,19,21-26H2,1-2H3/b7-5+,12-10+,17-15+,20-18+

InChI Key

VOINOCPIGNMBCG-LDFJDSBISA-N

Isomeric SMILES

CCCC/C=C/CC/C=C/CCCC(=O)OC(=O)CCCC/C=C/CCC/C=C/CC

Canonical SMILES

CCCCC=CCCC=CCCCC(=O)OC(=O)CCCCC=CCCCC=CCC

Origin of Product

United States

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